molecular formula C10H7F2NO B8195311 7,8-Difluoro-2-methylquinolin-3-ol

7,8-Difluoro-2-methylquinolin-3-ol

Cat. No.: B8195311
M. Wt: 195.16 g/mol
InChI Key: BSGPFGOYNUTVHL-UHFFFAOYSA-N
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Description

7,8-Difluoro-2-methylquinolin-3-ol is a fluorinated quinoline derivative with the molecular formula C11H7F2NO3. This compound is characterized by the presence of two fluorine atoms at the 7th and 8th positions, a hydroxyl group at the 3rd position, and a methyl group at the 2nd position on the quinoline ring. Fluorinated quinolines are known for their enhanced biological activity and unique chemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Difluoro-2-methylquinolin-3-ol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the nucleophilic substitution of fluorine atoms, which can be achieved through the reaction of appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions, utilizing specific catalysts and solvents to optimize yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

7,8-Difluoro-2-methylquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3,4-dione derivatives, while substitution reactions can produce various substituted quinolines .

Scientific Research Applications

7,8-Difluoro-2-methylquinolin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.

    Industry: Utilized in the production of liquid crystals and cyanine dyes.

Mechanism of Action

The mechanism of action of 7,8-Difluoro-2-methylquinolin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6,7-difluoro-8-oxyquinoline
  • 5,7-Dichloro-8-hydroxy-2-methylquinoline
  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline

Uniqueness

7,8-Difluoro-2-methylquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at the 7th and 8th positions enhances its reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

7,8-difluoro-2-methylquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c1-5-8(14)4-6-2-3-7(11)9(12)10(6)13-5/h2-4,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGPFGOYNUTVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC(=C(C2=N1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

After 41 g of the crude product of 6,7-difluoroisatin was added to 200 mL of water, 75.3 g of potassium hydroxide (6 equivalents) was added thereto under ice-cooling and the mixture was stirred for 30 minutes. 42 g of bromoacetophenone (1.4 equivalents) was added dropwise to the suspension while maintaining the internal temperature of the reaction solution at 20 to 25° C., and the mixture was further stirred overnight at room temperature. After the resultant was neutralized with concentrated hydrochloric acid, the precipitated crystals were collected by filtration and washed with a small amount of water. The thus obtained crystals were sufficiently dried, and then added little by little to 100 mL of nitrobenzene heated to 130 to 140° C., and the mixture was stirred further for 1 hour at 150° C. After the reaction solution was cooled to room temperature, the precipitated crystals were washed with chloroform to obtain 26.3 g of 7,8-difluoro-3-hydroxy-2-methylquinoline.
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Synthesis routes and methods II

Procedure details

41 g of the crude product of 6,7-difluoroisatin were added to 200 mL of water followed the addition of 75.3 g (6 equivalents) of potassium hydroxide while cooling with ice and stirring the mixture for 30 minutes. 42 g (1.4 equivalents) of bromoacetophenone were dropped into the resultant suspension at a temperature of 20° C. to 25° C. Following completion of dropping, the reaction mixture was stirred overnight at room temperature. The resultant was then neutralized with concentrated hydrochloric acid. The precipitated crystals were removed by filtration and washed with a small amount of water. The resulting crystals were dried, and then added to 100 mL of nitrobenzene a little at a time at 130° C. to 140° C. Following completion of addition, the reaction mixture was stirred for 1 hour at 150° C. After cooling the reaction mixture to room temperature, the precipitated crystals were washed with chloroform to obtain 26.3 g of 7,8-difluoro-3-hydroxy-2-methylquinoline.
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